molecular formula C14H18N4O3S B2663976 1-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 1903438-99-2

1-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No. B2663976
CAS RN: 1903438-99-2
M. Wt: 322.38
InChI Key: OUOAITHJETYDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C14H18N4O3S and its molecular weight is 322.38. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

Compounds structurally related to 1-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For example, a study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated marked inhibition against human colon cancer cell line HT-29, human lung adenocarcinoma cell line A549, and human gastric cancer cell line MKN45, indicating promising anticancer activity. The molecular docking studies suggested that these compounds might inhibit specific proteins involved in cancer proliferation (Pei Huang et al., 2020).

Antioxidant Activity

Another area of research involves the synthesis and evaluation of antioxidant activities of pyrimidine derivatives. For instance, certain derivatives were screened for their antioxidant activity, underscoring the potential of these compounds in combating oxidative stress-related diseases (S. George et al., 2010).

Catalysis and Green Chemistry

Research has also focused on the synthesis of pyrimidine-based compounds using green chemistry principles. Ionic liquid-promoted synthesis of 3,4-dihydropyrimidin-2-(1H)-ones at ambient temperature under ultrasound irradiation is an example of innovative methodologies being developed to enhance reaction efficiencies and sustainability (A. R. Gholap et al., 2004).

Antibacterial and Antifungal Applications

Compounds with a pyrimidine core have also been evaluated for their antibacterial and antifungal activities. Novel heterocyclic compounds containing a sulfonamido moiety, for example, were synthesized and showed high activities against various microbial strains, indicating their potential as antibacterial agents (M. E. Azab et al., 2013).

properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c19-13-12-11(3-7-22-12)17-9-18(13)5-4-15-14(20)16-8-10-2-1-6-21-10/h3,7,9-10H,1-2,4-6,8H2,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOAITHJETYDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

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